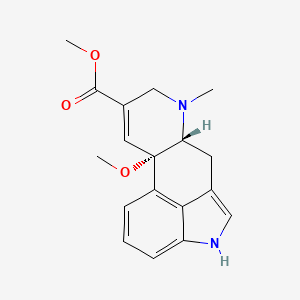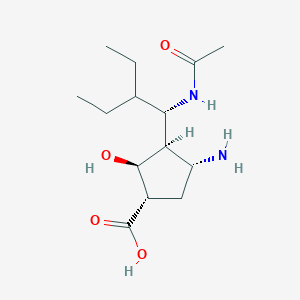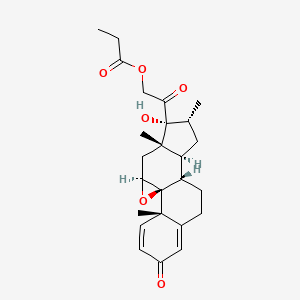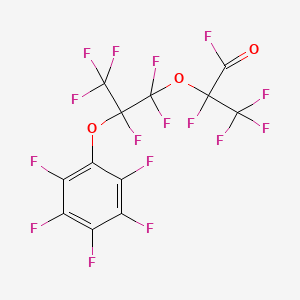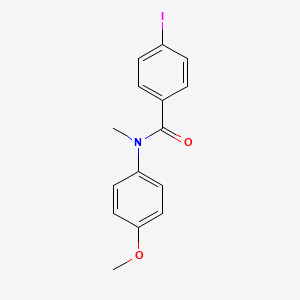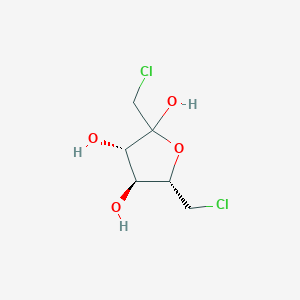
1,6-Dichloro-1,6-dideoxy-d-fructofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol is a synthetic organic compound characterized by its tetrahydrofuran ring structure with chloromethyl and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol typically involves the chloromethylation of a suitable tetrahydrofuran precursor. One common method includes the reaction of tetrahydrofuran-2,3,4-triol with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Substitution: The chloromethyl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of tetrahydrofuran-2,3,4-trione derivatives.
Reduction: Formation of tetrahydrofuran-2,3,4-trimethyl derivatives.
Substitution: Formation of tetrahydrofuran derivatives with various functional groups replacing the chloromethyl groups.
Scientific Research Applications
Chemistry
In organic synthesis, (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound may be explored for its potential biological activity, such as antimicrobial or anticancer properties, due to its unique structure.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for drug development, particularly for targeting specific enzymes or receptors.
Industry
In materials science, (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol could be used in the synthesis of polymers or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action for (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol would depend on its specific application. For example, in a biological context, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4S,5S)-2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol: Similar structure but with hydroxymethyl groups instead of chloromethyl groups.
(3S,4S,5S)-2,5-Bis(methyl)tetrahydrofuran-2,3,4-triol: Similar structure but with methyl groups instead of chloromethyl groups.
Uniqueness
(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol is unique due to the presence of chloromethyl groups, which provide distinct reactivity compared to hydroxymethyl or methyl groups. This allows for specific chemical transformations that are not possible with its analogs.
Properties
Molecular Formula |
C6H10Cl2O4 |
|---|---|
Molecular Weight |
217.04 g/mol |
IUPAC Name |
(3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H10Cl2O4/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,9-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |
InChI Key |
DPQRLGLZWCGBGE-VRPWFDPXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CCl)O)O)O)Cl |
Canonical SMILES |
C(C1C(C(C(O1)(CCl)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


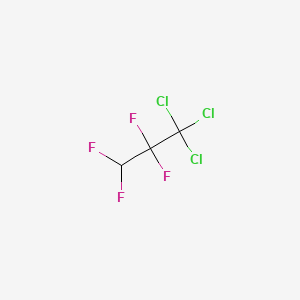
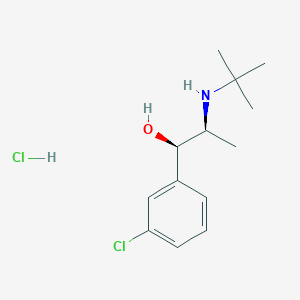

![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)
